molecular formula C14H13BrO B8001032 3-Bromo-4'-methoxy-2'-methylbiphenyl

3-Bromo-4'-methoxy-2'-methylbiphenyl

Cat. No.: B8001032
M. Wt: 277.16 g/mol
InChI Key: MLFRENAODHLJKX-UHFFFAOYSA-N
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Description

3-Bromo-4’-methoxy-2’-methylbiphenyl is an organic compound with the molecular formula C14H13BrO. It is a biphenyl derivative, characterized by the presence of a bromine atom at the 3-position, a methoxy group at the 4’-position, and a methyl group at the 2’-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4’-methoxy-2’-methylbiphenyl can be synthesized through several methods, including:

Industrial Production Methods

Industrial production of 3-Bromo-4’-methoxy-2’-methylbiphenyl often employs the Suzuki-Miyaura coupling due to its scalability and high yield. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-methoxy-2’-methylbiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Bromo-4’-methoxy-2’-methylbiphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-methoxybiphenyl
  • 2-Bromo-4-methoxybiphenyl
  • 4-Bromo-4’-methoxybiphenyl

Uniqueness

3-Bromo-4’-methoxy-2’-methylbiphenyl is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. The presence of the methyl group at the 2’-position differentiates it from other similar compounds and influences its reactivity and applications .

Properties

IUPAC Name

1-(3-bromophenyl)-4-methoxy-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-10-8-13(16-2)6-7-14(10)11-4-3-5-12(15)9-11/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLFRENAODHLJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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